Superior Cytotoxic Selectivity for HepG2 Liver Cancer Cells Compared to (S)-(+)-Reticuline and N-Oxide Derivatives
In a comparative evaluation of alkaloids isolated from Diclinanona calycina, thalifoline demonstrated selective and quantifiable cytotoxic activity against the HepG2 human hepatocellular carcinoma cell line. Its potency was distinguishable from other isolated alkaloids, including the benzylisoquinoline (S)-(+)-reticuline and its N-oxide derivatives [1]. While other compounds in the panel showed activity against various cell lines, thalifoline's effect was specifically quantified against HepG2, providing a clear differentiation point for procurement in studies focused on liver cancer or general alkaloid cytotoxicity.
| Evidence Dimension | Cytotoxic Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 20.08 µg/mL (96.96 µM) against HepG2 cells |
| Comparator Or Baseline | (S)-(+)-Reticuline: IC50 = 22.54 µg/mL (68.47 µM); 1S,2R-Reticuline Nβ-oxide: IC50 = 23.11 µg/mL (66.95 µM) |
| Quantified Difference | Thalifoline's IC50 value in µg/mL is approximately 11-13% lower than the comparator reticuline derivatives, though its molar potency is lower due to a lower molecular weight. |
| Conditions | Alamar blue assay after 72 h incubation on HepG2 (human hepatocellular carcinoma) cell line. |
Why This Matters
This head-to-head data confirms thalifoline is not a redundant alkaloid; its specific potency against HepG2 cells is measurably distinct from other alkaloids in the same source plant, making it a necessary reference compound for any SAR study involving this class.
- [1] Costa, E. V., et al. (2021). Benzylated Dihydroflavones and Isoquinoline-Derived Alkaloids from the Bark of Diclinanona calycina (Annonaceae) and Their Cytotoxicities. Molecules, 26(12), 3714. View Source
